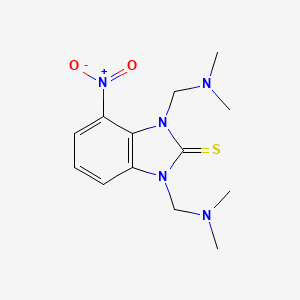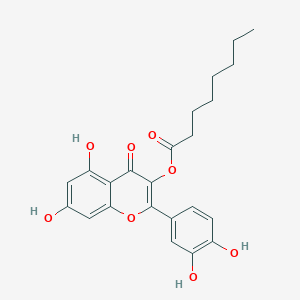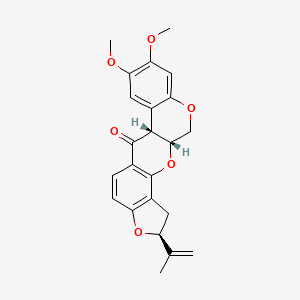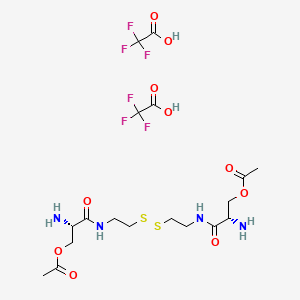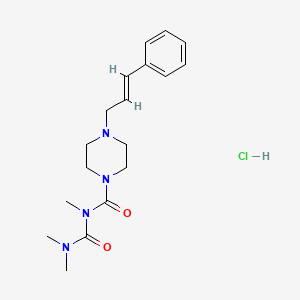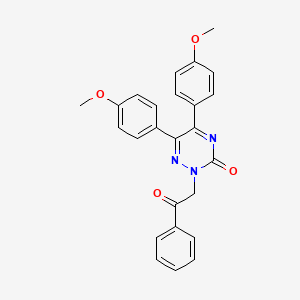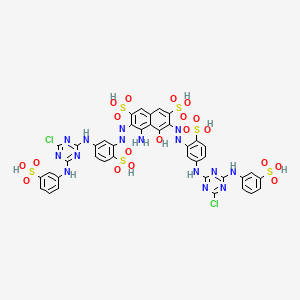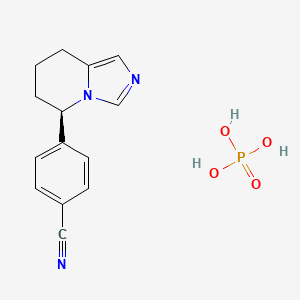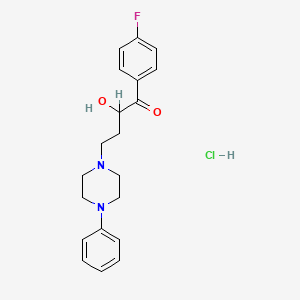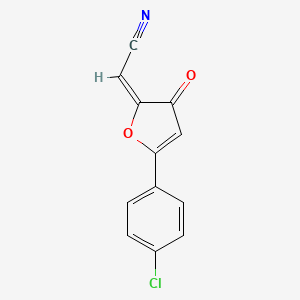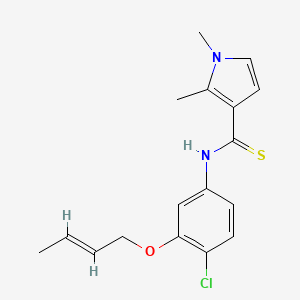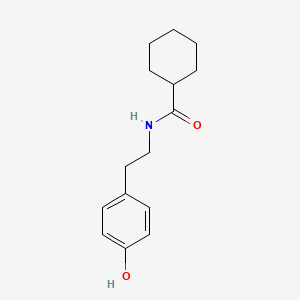
Dehydrokuanoniamine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrokuanoniamine B is a pyridoacridine alkaloid isolated from marine organisms, particularly from the Fijian Cystodytes sp. ascidian . Pyridoacridine alkaloids are known for their complex structures and significant biological activities, including cytotoxicity and DNA intercalation .
Vorbereitungsmethoden
The synthesis of Dehydrokuanoniamine B involves multiple steps, starting with the preparation of key intermediates. One common synthetic route begins with the reduction of methyl 2,5-dimethoxy-3-nitrobenzoate to the corresponding aniline under hydrogen conditions with palladium on carbon The subsequent steps involve cyclization and functional group modifications to achieve the final pyridoacridine structure
Analyse Chemischer Reaktionen
Dehydrokuanoniamine B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridoacridine alkaloids.
Industry: While industrial applications are limited, its unique structure and biological activity make it a candidate for further research in drug development and biotechnology.
Wirkmechanismus
Dehydrokuanoniamine B exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits topoisomerase II-mediated decatenation of kinetoplast DNA . This mechanism leads to cytotoxicity and apoptosis in cancer cells. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis induction.
Vergleich Mit ähnlichen Verbindungen
Dehydrokuanoniamine B is structurally similar to other pyridoacridine alkaloids such as Kuanoniamine D . These compounds share a common core structure but differ in their substituents and specific biological activities. This compound is unique due to its specific pattern of DNA intercalation and cytotoxic potency. Similar compounds include:
Eigenschaften
CAS-Nummer |
158734-24-8 |
|---|---|
Molekularformel |
C23H20N4OS |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C23H20N4OS/c1-13(2)11-18(28)24-9-8-16-20-19-15(14-5-3-4-6-17(14)27-20)7-10-25-21(19)22-23(16)29-12-26-22/h3-7,10-12,27H,8-9H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
MNFNXENJKFDCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


